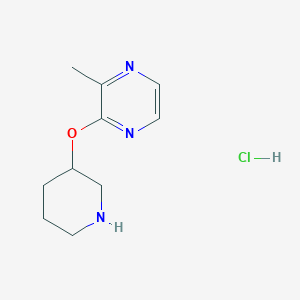

![molecular formula C20H19N5O2 B2699094 N-(1-(叔丁基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-1-萘酰胺 CAS No. 941971-10-4](/img/structure/B2699094.png)

N-(1-(叔丁基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-1-萘酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

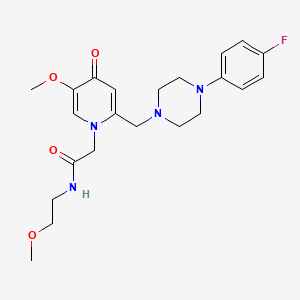

“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole ring bound to a phenyl group . It’s also a pyrazolopyrimidine, an aromatic heterocyclic compound containing a pyrazolo [3,4-d]pyrimidine ring system .

Synthesis Analysis

The synthesis of similar compounds involves heating under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .科学研究应用

合成和受体亲和力

嘌呤类似物吡唑并[3,4-d]嘧啶表现出A1腺苷受体亲和力。合成两系列这些类似物,涉及N1和N5位上的取代,突出了特定取代基的显著活性。最有效的化合物,表现出6.4 x 10^(-6) M的IC50,强调了这些化合物在受体亲和力研究中的效用(Harden, Quinn, & Scammells, 1991)。

杀虫和抗菌潜力

研究在微波辐射下N-(4,6-二甲基嘧啶-2-基)-3-氧代丁酰胺与取代酸酰肼的环缩合,产生了嘧啶连接的吡唑-3-基胺。这些化合物经过进一步酰化后,表现出显着的杀虫和抗菌活性,强调了它们在开发新型抗菌剂中的潜力(Deohate & Palaspagar, 2020)。

抗肿瘤活性

一项关于新型1,2,4-恶二唑和三氟甲基吡啶衍生物的合成和结构分析的研究,结合了吡唑和吡唑并[3,4-d]嘧啶部分,突出了它们在改善跨细胞壁的生物活性分子转运方面的潜力。对它们的体外抗癌活性的研究提出了一种具有显着效力的化合物,揭示了这些衍生物在癌症治疗中的治疗潜力(Maftei et al., 2016)。

合成和反应介质

对1-叔丁基-3(5)-三氟甲基-1H-吡唑的合成研究探索了各种反应介质和条件,提供了对区域选择性和合成这些化合物的效率的见解。这项研究有助于理解化学合成途径和新型吡唑衍生物的开发(Martins et al., 2012)。

闪速真空热解

对各种杂环醛的叔丁基亚氨基的研究导致了咪唑并嗪的有效合成。这种方法为杂环化合物的合成提供了一种新颖的方法,突出了这些化学转化的多功能性和潜在应用(Justyna et al., 2017)。

作用机制

Target of Action

The primary targets of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide Compounds with similar structures have been reported to target various enzymes and proteins .

Mode of Action

The specific mode of action of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide It’s likely that it interacts with its targets, leading to changes in their function .

Biochemical Pathways

The biochemical pathways affected by N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide Similar compounds have been reported to affect various biochemical pathways .

Pharmacokinetics

The ADME properties of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide Similar compounds have been reported to have various pharmacokinetic properties .

Result of Action

The molecular and cellular effects of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide Similar compounds have been reported to have various effects at the molecular and cellular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide The environment can play a significant role in the action of similar compounds .

属性

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c1-20(2,3)25-17-16(11-22-25)19(27)24(12-21-17)23-18(26)15-10-6-8-13-7-4-5-9-14(13)15/h4-12H,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXNJXQKYBBIOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

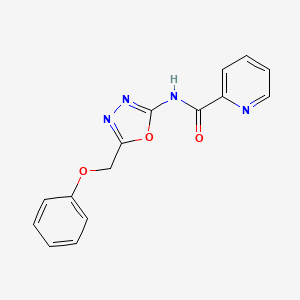

![2-[4-(Octyloxy)phenyl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2699012.png)

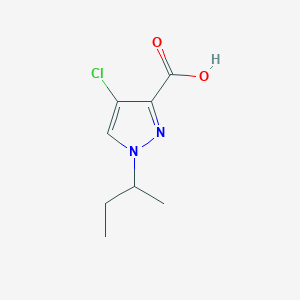

![N-[2-[(2-Chloroacetyl)amino]ethyl]-1H-indole-2-carboxamide](/img/structure/B2699015.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2699018.png)

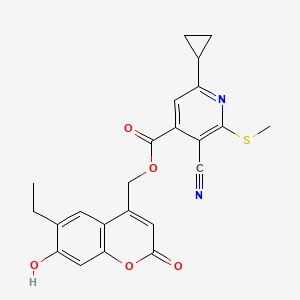

![benzyl 2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetate](/img/structure/B2699023.png)

![3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylic acid](/img/structure/B2699033.png)

![(E)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-phenylethenesulfonamide](/img/structure/B2699034.png)